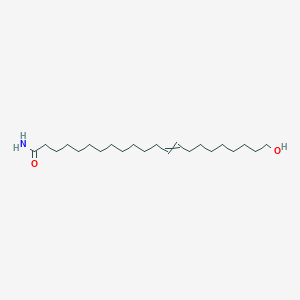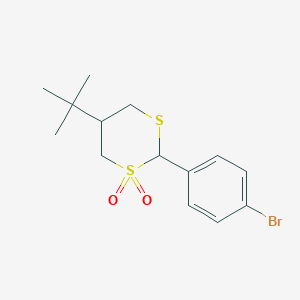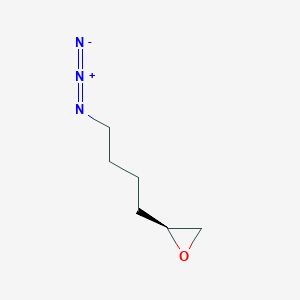
(2S)-2-(4-azidobutyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-azidobutyl)oxirane is an organic compound that features an oxirane ring (epoxide) and an azido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-azidobutyl)oxirane typically involves the reaction of an appropriate precursor with an azido group. One common method is the reaction of an epoxide with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(4-azidobutyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Catalysts: Used for the reduction of the azido group to an amine.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions involving the azido group.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(4-azidobutyl)oxirane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the modification of biomolecules, such as peptides and proteins, through bioorthogonal reactions.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of (2S)-2-(4-azidobutyl)oxirane involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the azido group can participate in substitution and cycloaddition reactions. These reactions enable the compound to form stable linkages with other molecules, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(4-aminobutyl)oxirane: Similar structure but with an amino group instead of an azido group.
(2S)-2-(4-hydroxybutyl)oxirane: Similar structure but with a hydroxyl group instead of an azido group.
Uniqueness
(2S)-2-(4-azidobutyl)oxirane is unique due to the presence of both an oxirane ring and an azido group. This combination of functional groups provides a high degree of reactivity and versatility in chemical synthesis and applications. The azido group, in particular, allows for bioorthogonal reactions, making it valuable in biological and medicinal research.
Eigenschaften
CAS-Nummer |
184535-02-2 |
|---|---|
Molekularformel |
C6H11N3O |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(2S)-2-(4-azidobutyl)oxirane |
InChI |
InChI=1S/C6H11N3O/c7-9-8-4-2-1-3-6-5-10-6/h6H,1-5H2/t6-/m0/s1 |
InChI-Schlüssel |
IXVLZKCYOVTJTI-LURJTMIESA-N |
Isomerische SMILES |
C1[C@@H](O1)CCCCN=[N+]=[N-] |
Kanonische SMILES |
C1C(O1)CCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
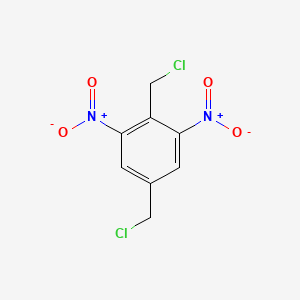

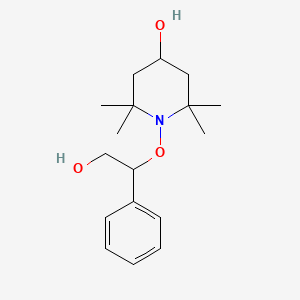
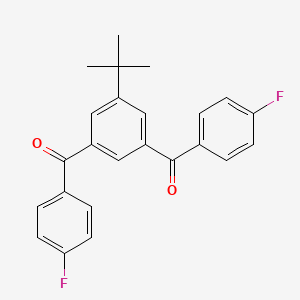

![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
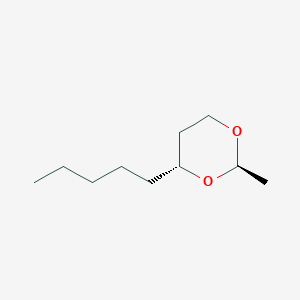
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
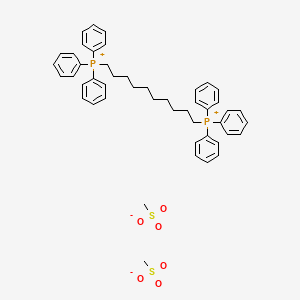
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)

